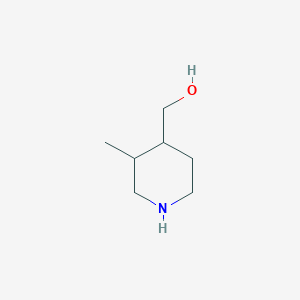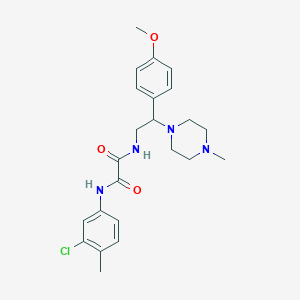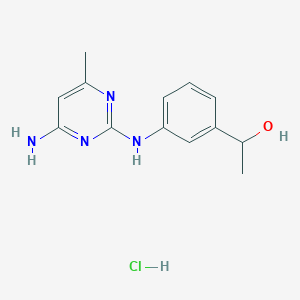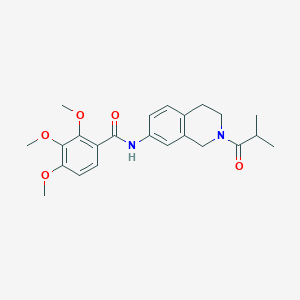![molecular formula C11H18N2O B2961451 4-[2-(Dimethylamino)ethoxy]-2-methylaniline CAS No. 163130-79-8](/img/structure/B2961451.png)
4-[2-(Dimethylamino)ethoxy]-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Nonlinear Optics and Optical Limiting
A study explored the synthesis of metallophthalocyanines with peripheral and axial substitutions including a structure related to 4-[2-(Dimethylamino)ethoxy]-2-methylaniline. These compounds exhibited significant nonlinear optical properties and optical limiting capabilities, suggesting potential applications in optical devices and materials science (Bıyıklıoğlu et al., 2019).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized utilizing a similar structural motif, showing potent cytotoxicity against various cancer cell lines. This indicates potential applications in developing new anticancer agents (Deady et al., 2003).
Synthesis of Biologically Active Intermediates
An intermediate closely related to the target compound was synthesized for its importance in producing biologically active compounds such as omisertinib (AZD9291), demonstrating the compound's utility in pharmaceutical synthesis (Zhao et al., 2017).
Alzheimer's Disease Research
Radiofluoro-pegylated phenylbenzoxazole derivatives, structurally related to this compound, were synthesized and evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease, highlighting the compound's role in developing diagnostic tools for neurodegenerative diseases (Cui et al., 2012).
Carcinoma Cell Activity
A study on cobalt(II) complexes with a related ligand structure showed inhibitory activity against various carcinoma cells, suggesting potential applications in cancer treatment (Das et al., 2014).
Fluorescence Probes for β-Amyloid Detection
A fluorescent probe with a similar structure was synthesized for β-amyloids, providing a powerful tool for Alzheimer’s disease molecular diagnosis, indicating the compound's application in biomedical imaging and diagnostics (Fa et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9-8-10(4-5-11(9)12)14-7-6-13(2)3/h4-5,8H,6-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHVHULTVSIAAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2961368.png)

![2-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2961372.png)



![6-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2961379.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2961381.png)


![2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2961385.png)

![2-[(2-azepan-1-yl-2-oxoethyl)thio]-9-chloro-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2961391.png)
